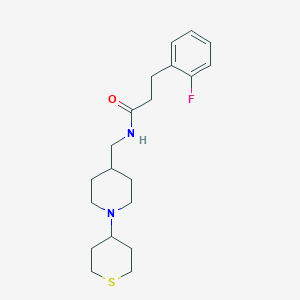

3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H29FN2OS and its molecular weight is 364.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide (CAS Number: 2034241-19-3) is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a thiopyran moiety, and a piperidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, analgesic, and neuropharmacological effects. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and computational predictions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H29FN2OS |

| Molecular Weight | 364.52 g/mol |

| CAS Number | 2034241-19-3 |

| IUPAC Name | This compound |

The structural formula suggests that the compound may exhibit unique interactions with biological targets due to the presence of both polar and non-polar regions.

Antimicrobial Activity

Research indicates that thiopyran derivatives, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiopyran rings demonstrate activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli . The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.

Analgesic and Anti-inflammatory Effects

Thiopyran compounds have been reported to possess analgesic and anti-inflammatory activities. In particular, derivatives of thiopyran have been associated with reduced pain responses in animal models . The mechanism may involve modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.

Neuropharmacological Potential

The piperidine structure within the compound suggests potential neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that similar compounds can influence mood and cognitive functions .

Computational Predictions of Biological Activity

In silico studies using molecular descriptors and predictive models have been employed to assess the biological activity of compounds like this compound. Tools such as SuperPred and SwissADME can predict pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and possible interactions with biological targets . These predictions are crucial for guiding experimental validation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiopyran derivatives demonstrated that specific modifications led to enhanced antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against Klebsiella pneumoniae, indicating strong potential for development as an antibacterial agent .

Study 2: Analgesic Properties

In another investigation focusing on the analgesic effects of thiopyran derivatives, researchers found that certain modifications resulted in significant pain relief in rodent models. The study highlighted the importance of structural variations in enhancing therapeutic efficacy while minimizing side effects .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2OS/c21-19-4-2-1-3-17(19)5-6-20(24)22-15-16-7-11-23(12-8-16)18-9-13-25-14-10-18/h1-4,16,18H,5-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTQVFFNTDRNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.